molecular formula C3H4Cl3NO B1619151 2,2,2-Trichloro-n-methylacetamide CAS No. 23170-77-6

2,2,2-Trichloro-n-methylacetamide

Cat. No.: B1619151
CAS No.: 23170-77-6
M. Wt: 176.42 g/mol
InChI Key: VRXFCUXLPCIOAE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-n-methylacetamide is an organic compound with the molecular formula C3H4Cl3NO It is a derivative of acetamide where three hydrogen atoms are replaced by chlorine atoms, and one hydrogen atom on the nitrogen is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloro-n-methylacetamide can be synthesized through the reaction of trichloroacetyl chloride with methylamine. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent side reactions. The general reaction is as follows:

CCl3COCl+CH3NH2CCl3CONHCH3+HCl\text{CCl}_3\text{COCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CCl}_3\text{CONHCH}_3 + \text{HCl} CCl3​COCl+CH3​NH2​→CCl3​CONHCH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-n-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide, amines, or thiols.

    Hydrolysis: In the presence of water and a base, it can hydrolyze to form trichloroacetic acid and methylamine.

    Reduction: It can be reduced to form 2,2,2-trichloroacetamide.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, thiols.

    Bases: Sodium hydroxide, potassium hydroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Trichloroacetic Acid: Formed during hydrolysis.

    Methylamine: Released during hydrolysis.

    Substituted Amides: Formed during substitution reactions.

Scientific Research Applications

2,2,2-Trichloro-n-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its effects on biological systems, particularly in protein precipitation and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-n-methylacetamide involves its interaction with biological molecules. The trichloro group can interact with proteins, leading to their precipitation. This property is exploited in biochemical studies to isolate and purify proteins. The compound can also inhibit certain enzymes by interacting with their active sites, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroacetamide: Similar structure but lacks the methyl group on the nitrogen.

    2,2,2-Trichloroethylamine: Similar structure but has an ethyl group instead of a methyl group.

    Trichloroacetic Acid: Lacks the amide group but shares the trichloroacetyl moiety.

Uniqueness

2,2,2-Trichloro-n-methylacetamide is unique due to the presence of both the trichloroacetyl and methylamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,2,2-trichloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXFCUXLPCIOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289993
Record name 2,2,2-trichloro-n-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23170-77-6
Record name NSC66034
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trichloro-n-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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